An In-depth Technical Guide to 3-(2-Aminophenyl)-1,3-oxazolidin-2-one
An In-depth Technical Guide to 3-(2-Aminophenyl)-1,3-oxazolidin-2-one
Abstract: The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most famously represented by the antibiotic Linezolid.[1] This guide provides a detailed technical examination of a specific, high-interest analogue: 3-(2-Aminophenyl)-1,3-oxazolidin-2-one. This compound uniquely combines the stable oxazolidinone scaffold with a reactive ortho-amino substituted phenyl ring, presenting a versatile platform for drug discovery and chemical synthesis. We will explore its core physicochemical properties, spectroscopic signature, synthesis methodologies, chemical reactivity, and potential applications, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Chemical and Physical Properties
3-(2-Aminophenyl)-1,3-oxazolidin-2-one is a heterocyclic compound featuring a five-membered 1,3-oxazolidin-2-one ring N-substituted with a 2-aminophenyl group. This unique arrangement, with the primary amine positioned ortho to the linkage point, imparts distinct chemical characteristics. The proximity of the amine's lone pair to the oxazolidinone ring system can influence the electronic properties of the molecule and offers possibilities for intramolecular interactions and chelation.
The core structure is relatively rigid, combining the planarity of the benzene ring with the constrained conformation of the oxazolidinone heterocycle. This structural rigidity is often a desirable trait in drug design for achieving specific receptor binding.
Table 1: Physicochemical Properties of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | [2] |
| Molecular Weight | ~178.19 g/mol | [3][4] |
| Monoisotopic Mass | 178.07423 Da | [2] |
| IUPAC Name | 3-(2-aminophenyl)-1,3-oxazolidin-2-one | N/A |
| CAS Number | 53713-53-0 | Inferred |
| Predicted XlogP | 0.8 | [2] |
| Appearance | Solid (predicted) | |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 3 (from C=O, ring O, and -NH₂) | Calculated |
Note: Experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the literature and should be determined empirically.
Spectroscopic Characterization Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex. The four protons on the aromatic ring will appear in the aromatic region (~6.5-7.5 ppm), displaying characteristic splitting patterns (doublets, triplets) due to ortho- and meta-couplings. The primary amine (-NH₂) protons will likely present as a broad singlet around 3.5-5.0 ppm, which is exchangeable with D₂O. The four protons on the oxazolidinone ring are diastereotopic and will appear as two complex multiplets in the aliphatic region (~3.5-4.5 ppm).
-
¹³C NMR: The carbon spectrum will show nine distinct signals. The carbonyl carbon (C=O) of the cyclic carbamate is expected to be the most downfield signal, typically around 158-160 ppm. The six aromatic carbons will resonate between ~115-150 ppm. The two aliphatic carbons of the oxazolidinone ring will appear further upfield, typically in the range of 45-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.[6]
-
N-H Stretch: Two distinct, sharp peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of a primary aromatic amine.
-
C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1750-1765 cm⁻¹ is the hallmark of the 2-oxazolidinone carbonyl group.
-
C-N and C-O Stretches: These will be present in the fingerprint region (1000-1300 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[7]
-
Molecular Ion: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or protonated molecule ([M+H]⁺) peak at an m/z corresponding to its molecular weight (~178.07 Da).[2]
-
Fragmentation: Common fragmentation pathways may include the cleavage of the N-phenyl bond, leading to fragments corresponding to the aminophenyl cation and the oxazolidinone radical.
Synthesis Methodologies
The synthesis of N-aryl oxazolidinones is well-documented, often employing metal-catalyzed cross-coupling reactions.[8][9] A robust and widely applicable method for synthesizing 3-(2-Aminophenyl)-1,3-oxazolidin-2-one is the copper-catalyzed Ullmann condensation. This approach is favored for its reliability in forming C-N bonds involving aryl halides.
Causality in Experimental Design:
The Ullmann reaction is chosen over other methods like Buchwald-Hartwig amination due to the often lower cost of copper catalysts and their proven efficacy for coupling with amides and related structures like oxazolidinones. The choice of a ligand (e.g., a diamine) is critical to stabilize the copper catalyst and facilitate the reductive elimination step that forms the final C-N bond. A base, typically potassium carbonate, is required to act as a proton scavenger.
Caption: Ullmann synthesis workflow for 3-(2-Aminophenyl)-1,3-oxazolidin-2-one.
Experimental Protocol: Ullmann Synthesis
Objective: To synthesize 3-(2-Aminophenyl)-1,3-oxazolidin-2-one from 1,3-oxazolidin-2-one and 2-bromoaniline.
Materials:
-
1,3-Oxazolidin-2-one (1.2 eq.)
-
2-Bromoaniline (1.0 eq.)
-
Copper(I) iodide (CuI) (0.1 eq.)
-
(±)-trans-1,2-Diaminocyclohexane (0.2 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate, Brine, Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromoaniline (1.0 eq.), 1,3-oxazolidin-2-one (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial as oxygen can deactivate the copper catalyst.
-
Reagent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane, followed by (±)-trans-1,2-diaminocyclohexane (0.2 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-bromoaniline is consumed (typically 24-36 hours).
-
Workup: Cool the mixture to room temperature. Filter it through a pad of Celite to remove the inorganic salts and catalyst residues, washing the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 3-(2-Aminophenyl)-1,3-oxazolidin-2-one.
Chemical Reactivity and Derivatization Potential
The synthetic value of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one lies in its dual functionality. The oxazolidinone ring is generally stable under neutral and mildly acidic or basic conditions, making it an excellent core scaffold.[10] The primary aromatic amine, however, is a versatile chemical handle for a wide array of transformations.
Key Reaction Pathways:
-
Acylation/Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) to form stable amide or sulfonamide derivatives. This is a primary strategy for modifying the molecule's properties in SAR studies.
-
Alkylation: The amine can be alkylated using alkyl halides, although selectivity for mono- vs. di-alkylation can be challenging and may require specific conditions or protecting group strategies.
-
Diazotization: As a primary aromatic amine, it can undergo diazotization with nitrous acid (generated from NaNO₂ and HCl) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions.
-
Cyclization Reactions: The ortho positioning of the amine and the oxazolidinone linker allows for intramolecular cyclization reactions with appropriate bifunctional reagents to form novel fused heterocyclic systems.
Caption: Key reaction pathways for derivatizing the primary amino group.
Applications in Medicinal Chemistry and Drug Development
The oxazolidinone class is renowned for its antibacterial activity, which stems from the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[11] While the parent 3-(2-Aminophenyl)-1,3-oxazolidin-2-one is not itself an antibiotic, it serves as a critical building block for creating new chemical entities with potential therapeutic value.
-
Antibacterial Agents: The primary amine is an ideal attachment point for side chains known to enhance antibacterial potency or modify the spectrum of activity. Many advanced oxazolidinone antibiotics feature complex substituents on the phenyl ring.[1][12]
-
SAR Exploration: The compound is a perfect starting point for Structure-Activity Relationship (SAR) studies. By systematically modifying the amine with different functional groups (amides, ureas, sulfonamides, etc.), researchers can probe the specific interactions required for binding to a biological target and optimize for potency, selectivity, and pharmacokinetic properties.
-
Scaffold for Other Therapeutic Areas: The privileged nature of the oxazolidinone scaffold extends beyond antibiotics. Derivatives have been investigated as anticancer, antituberculosis, and antithrombotic agents.[1][9] The reactivity of the amino group allows for the rapid generation of diverse chemical libraries for screening against a wide range of biological targets.
Safety and Handling
While a specific, comprehensive safety data sheet for 3-(2-Aminophenyl)-1,3-oxazolidin-2-one is not widely available, data from structurally related compounds can guide handling procedures. Analogues like 3-amino-2-oxazolidinone are classified as irritants.[13][14]
-
GHS Hazard Classification (Anticipated):
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2)
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation.[13]
-
-
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[15]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15]
-
First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if you feel unwell.[14][16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
References
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Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
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MDPI. (2015). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 20(1), 856-864. Retrieved from [Link]
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Santos, M. A., & Ribeiro, C. J. (2017). Oxazolidinones as versatile scaffolds in medicinal chemistry. MedChemComm, 8(3), 485-498. Retrieved from [Link]
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PubChem. (n.d.). 1,3-oxazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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Singh, U. P., & Bhat, H. R. (2012). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2013, 1-13. Retrieved from [Link]
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Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-3371. Retrieved from [Link]
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Di Mauro, G., et al. (2022). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 27(13), 4280. Retrieved from [Link]
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